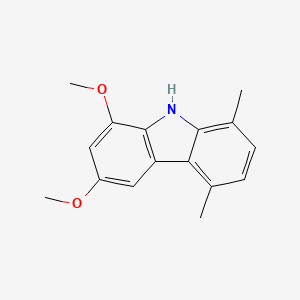
1,3-Dimethoxy-5,8-dimethyl-9H-carbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dimethoxy-5,8-dimethyl-9H-carbazole is a heterocyclic aromatic organic compound. It belongs to the carbazole family, which is known for its diverse applications in organic electronics, pharmaceuticals, and materials science. The compound’s unique structure, featuring methoxy and methyl groups, contributes to its distinct chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethoxy-5,8-dimethyl-9H-carbazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,3-dimethoxybenzene and 5,8-dimethyl-1,2,3,4-tetrahydrocarbazole.
Cyclization: The key step involves cyclization to form the carbazole core. This can be achieved through various methods, including oxidative cyclization using reagents like iodine or palladium catalysts.
Functional Group Introduction: The methoxy and methyl groups are introduced through selective functionalization reactions. For example, methylation can be achieved using methyl iodide and a base, while methoxylation can be performed using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Common industrial methods include:
Batch Synthesis: This involves sequential addition of reagents and intermediates in a controlled environment, followed by purification steps such as crystallization or chromatography.
Continuous Flow Synthesis: This method allows for continuous production of the compound by flowing reactants through a series of reactors. It offers advantages in terms of scalability and process efficiency.
化学反应分析
Types of Reactions
1,3-Dimethoxy-5,8-dimethyl-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the carbazole ring. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro or tetrahydrocarbazole derivatives.
Substitution: Halogenated, nitrated, or sulfonated carbazole derivatives.
科学研究应用
1,3-Dimethoxy-5,8-dimethyl-9H-carbazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives have shown potential as bioactive agents with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用机制
The mechanism of action of 1,3-dimethoxy-5,8-dimethyl-9H-carbazole and its derivatives involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to various biological effects.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation. For example, it can inhibit the activity of certain kinases or transcription factors involved in cancer progression.
相似化合物的比较
Similar Compounds
1,3-Dimethoxy-9H-carbazole: Lacks the methyl groups at positions 5 and 8.
5,8-Dimethyl-9H-carbazole: Lacks the methoxy groups at positions 1 and 3.
3,6-Dimethoxy-9H-carbazole: Has methoxy groups at positions 3 and 6 instead of 1 and 3.
Uniqueness
1,3-Dimethoxy-5,8-dimethyl-9H-carbazole is unique due to the presence of both methoxy and methyl groups, which influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its solubility, stability, and interactions with biological targets, making it a valuable compound for various applications.
属性
CAS 编号 |
129819-73-4 |
|---|---|
分子式 |
C16H17NO2 |
分子量 |
255.31 g/mol |
IUPAC 名称 |
1,3-dimethoxy-5,8-dimethyl-9H-carbazole |
InChI |
InChI=1S/C16H17NO2/c1-9-5-6-10(2)15-14(9)12-7-11(18-3)8-13(19-4)16(12)17-15/h5-8,17H,1-4H3 |
InChI 键 |
OKQXHORIDZRSER-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C3=C(C(=CC(=C3)OC)OC)NC2=C(C=C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















